molecular formula C10H20N2O B2516448 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol CAS No. 1697112-38-1

3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol

Cat. No. B2516448
CAS RN: 1697112-38-1
M. Wt: 184.283
InChI Key: JETHHTDPNQBAEA-UHFFFAOYSA-N
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Description

“3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is 1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3 . This indicates the presence of a pyrrolidine ring, a piperidine ring, and a hydroxyl group in the molecule.


Physical And Chemical Properties Analysis

“3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol” is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

Some piperidine derivatives have been found to exhibit antimalarial properties . They can inhibit the growth of Plasmodium parasites, which are responsible for malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic (pain-relieving) and anti-inflammatory drugs . They can reduce pain and inflammation by inhibiting certain biochemical pathways .

Anti-Alzheimer Applications

Some piperidine derivatives have been used in the development of drugs for treating Alzheimer’s disease . They can inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .

Antipsychotic Applications

Piperidine derivatives have also been used in the development of antipsychotic drugs . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to block nlrp3 activation . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.

Mode of Action

It’s suggested that similar compounds bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles . This suggests that 3-Methyl-1-(piperidin-4-yl)pyrrolidin-3-ol might interact with its targets through nucleophilic reactions.

Biochemical Pathways

Similar compounds have been found to block nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β . IL-1β is a pro-inflammatory cytokine, and its release is a key event in many inflammatory responses.

Result of Action

Based on the potential target and mode of action, it can be inferred that the compound might have anti-inflammatory effects by blocking nlrp3 activation and the subsequent release of il-1β .

Action Environment

The compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name

3-methyl-1-piperidin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(13)4-7-12(8-10)9-2-5-11-6-3-9/h9,11,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETHHTDPNQBAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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